molecular formula C18H26N6O3 B2469598 6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878412-96-5

6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2469598
CAS RN: 878412-96-5
M. Wt: 374.445
InChI Key: UXPJSPOSGVXRDI-UHFFFAOYSA-N
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Description

6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C18H26N6O3 and its molecular weight is 374.445. The purity is usually 95%.
BenchChem offers high-quality 6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Receptor Affinity and Enzymatic Activity

A study on the receptor affinity and enzymatic activity of octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines, which are structurally related to 6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione, revealed significant insights. These compounds were evaluated for their binding affinities to various serotonin and dopamine receptors, as well as their inhibitory potencies for specific phosphodiesterases. The study highlighted the importance of structural features in modulating receptor and enzyme activity, suggesting potential applications in designing ligands with targeted biological activities (Zagórska et al., 2016).

Mesoionic Purinone Analogs

Research on mesoionic purinone analogs, which share a core structure with 6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione, focused on synthesizing and studying the properties of these compounds. These studies provide valuable insights into the chemical behavior and potential biological applications of such mesoionic compounds, including their tautomeric forms and reaction pathways, which could be relevant for developing novel therapeutic agents (Coburn & Taylor, 1982).

Antiviral and Antihypertensive Activities

Another study explored the synthesis of 7,8-polymethylenepurine derivatives, which are structurally related to the compound of interest. These derivatives exhibited potential antiviral and antihypertensive activities, suggesting the therapeutic potential of such compounds. The study's findings contribute to the understanding of the structure-activity relationship and could guide the development of new drugs with improved efficacy and safety profiles (Nilov et al., 1995).

Nucleoside and Nucleotide Analogs

The chemical synthesis of nucleoside and nucleotide analogs of a new class of purine derivatives, which include structures akin to 6-Ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione, was reported. These compounds were evaluated for their antiviral activity against various viruses, demonstrating moderate activity at non-toxic dosage levels. This research highlights the potential of such compounds in antiviral drug development and the importance of structural modifications to enhance biological activity (Kim et al., 1978).

properties

IUPAC Name

6-ethyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-5-22-12(2)13(3)24-14-15(19-17(22)24)20(4)18(26)23(16(14)25)7-6-21-8-10-27-11-9-21/h5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPJSPOSGVXRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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